molecular formula C11H13NO4 B1422810 Methyl 4-[methoxy(methyl)carbamoyl]benzoate CAS No. 203442-83-5

Methyl 4-[methoxy(methyl)carbamoyl]benzoate

Cat. No. B1422810
CAS RN: 203442-83-5
M. Wt: 223.22 g/mol
InChI Key: WSFWZFRKCJTFMV-UHFFFAOYSA-N
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Description

“Methyl 4-[methoxy(methyl)carbamoyl]benzoate” is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 223.23 . The compound is also known by its IUPAC name, methyl 4-{[methoxy(methyl)amino]carbonyl}benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 4-[methoxy(methyl)carbamoyl]benzoate” is 1S/C11H13NO4/c1-12(16-3)10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-[methoxy(methyl)carbamoyl]benzoate” has a molecular weight of 223.23 .

Scientific Research Applications

Organic Synthesis

Methyl 4-[methoxy(methyl)carbamoyl]benzoate is utilized in organic synthesis as an intermediate for the preparation of various chemical compounds. Its ester and carbamate groups are functional handles that can be manipulated to synthesize a wide range of molecules, particularly in the pharmaceutical industry .

Pharmaceutical Applications

This compound serves as a precursor in the synthesis of pharmaceuticals. For example, it has been used in the synthesis of Gefitinib, a drug used in cancer treatment. The process involves several steps, including alkylation and cyclization, showcasing the compound’s versatility in complex organic reactions .

Catalysis

In catalysis research, Methyl 4-[methoxy(methyl)carbamoyl]benzoate can be used to study the effects of different catalysts on esterification reactions. It provides a model for understanding how solid acid catalysts, such as those based on zirconium or titanium, can be used to synthesize methyl benzoate compounds efficiently .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary targets of Methyl 4-[methoxy(methyl)carbamoyl]benzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-[methoxy(methyl)carbamoyl]benzoate are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-[methoxy(methyl)carbamoyl]benzoate. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .

properties

IUPAC Name

methyl 4-[methoxy(methyl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-12(16-3)10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFWZFRKCJTFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Terephthalic acid monomethyl ester (5.4 g, 30 mmol) and 2-chloro-4,6-dimethoxy-[1,3,5]triazine (7.9 g, 45 mmol) in THF (300 mL) is added N-methyl morpholine (4.95 mL, 45 mmol), the mixture is stirred at room temperature overnight. Additional N-methyl morpholine (4.95 mL, 45 mmol) is added, followed by the addition of O, N-dimethyl-hydroxylamine HCl salt (3.51 g, 45 mmol). The reaction mixture is stirred overnight, and filtered through celite. The filtrate was concentrated and purified by column chromatography on silica gel (hexane/ethyl acetate) giving the title compound (6.8 g).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-dimethyl-hydroxylamine HCl salt
Quantity
3.51 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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